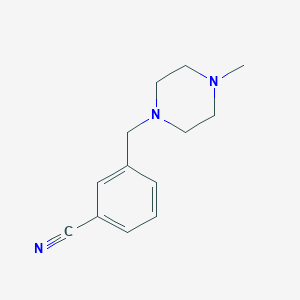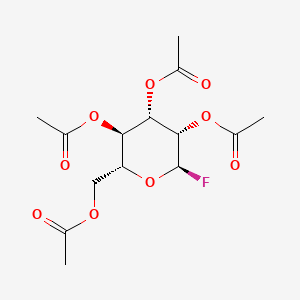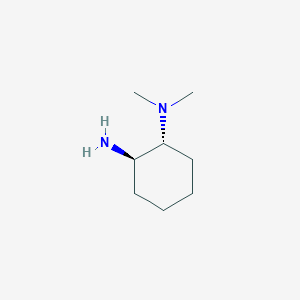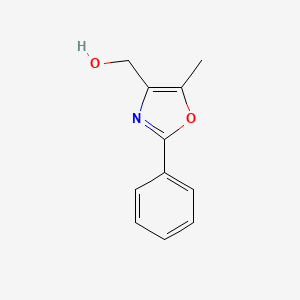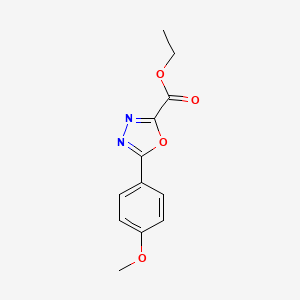
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, commonly referred to as E5-4MPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of other molecules, as well as for biochemical and physiological studies. In addition, it has been used in laboratory experiments to study the effects of various compounds on different biological systems.
Applications De Recherche Scientifique
Antibacterial Activity
The compound has shown potential in antibacterial applications. For instance, a study highlighted the synthesis of novel 1,3,4-oxadiazoles with 4-methoxyphenyl substitution, exhibiting significant antibacterial activity (Aghekyan et al., 2020).
Anticancer Properties
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate derivatives have been explored for their anticancer properties. For instance, the synthesis and cytotoxic evaluation of novel derivatives containing this compound demonstrated effectiveness against various cancer cell lines, indicating its potential in cancer research (Adimule et al., 2014).
Synthesis of Complex Molecules
This compound is utilized in the synthesis of complex molecules with diverse applications. Research has shown the synthesis of various derivatives for potential use in medicinal chemistry, highlighting its versatility as a building block (Wet-osot et al., 2017).
Antioxidant and Antimicrobial Studies
Some studies have also focused on the synthesis of lignan conjugates using this compound, demonstrating significant antioxidant and antimicrobial activities. This shows its potential in developing new therapeutic agents (Raghavendra et al., 2016).
Crystal Structure Analysis
The crystal structures of derivatives of this compound have been studied, providing valuable insights into its chemical properties and potential applications in material science (Yeong et al., 2018).
Antidiabetic Screening
Additionally, derivatives of this compound have been synthesized and evaluated for their antidiabetic properties, suggesting its role in developing new treatments for diabetes (Lalpara et al., 2021).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as substituted 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles, have been found to inhibit the catalytic activity of rabbit alox15 in a substrate-specific manner . This suggests that Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate may interact with its targets in a similar manner, leading to changes in their activity.
Biochemical Pathways
Similar compounds have been found to inhibit the catalytic activity of rabbit alox15 , suggesting that this compound may affect similar pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate may have similar effects.
Propriétés
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYYPTIVTNFIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539809 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
99367-44-9 | |
| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







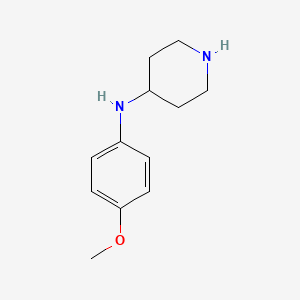
![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)
